molecular formula C₁₃H₅D₆ClN₂O₂ B1157842 Chlonixin-d6

Chlonixin-d6

Cat. No.: B1157842
M. Wt: 268.73
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlonixin-d6, formally known as L-Lysine Clonixinate-d6, is a deuterium-labeled derivative of clonixin, a non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C13H5D6ClN2O2 : C6H14N2O2, with a molecular weight of 268.7 : 146.2 for its two components . The non-deuterated parent compound, L-Lysine Clonixinate, has the CAS number 55837-30-4 . This compound is primarily used in pharmaceutical research as a stable isotope-labeled internal standard for quantitative analysis (e.g., LC-MS/MS), enabling precise tracking of pharmacokinetics and metabolic pathways .

Properties

Molecular Formula

C₁₃H₅D₆ClN₂O₂

Molecular Weight

268.73

Synonyms

2-[(3-Chloro-2-methylphenyl)amino]-3-pyridinecarboxylic Acid-d6; _x000B_2-(3-Chloro-o-toluidino)-nicotinic Acid-d6;  2-(2-Methyl-3-chloroanilino)nicotinic Acid-d6;  2-(2’-Methyl-3’-chloro)-anilinonicotinic Acid-d6;  2-(3-Chloro-2-methylanilino)-3-pyridinecarbo

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Impurities

Chlonixin-d6 is closely related to several impurities and structural variants, including:

Compound Molecular Formula Key Differences Application/Impact
Clonixin Impurity 1 Not specified Likely positional isomer or degradation product Interferes with analytical assays
Clonixin Impurity 4 Not specified Altered chloro/methyl substituents May affect binding affinity
Clonixin-d6 Regioisomer C13H5D6ClN2O2 Deuterium placement differs Alters metabolic stability

These impurities and isomers highlight the importance of rigorous quality control in synthesis, as even minor structural changes can impact pharmacological activity or analytical accuracy .

Deuterated vs. Non-Deuterated Forms

The deuterium labeling in this compound replaces six hydrogen atoms in the clonixin moiety, increasing its molecular weight by 6 atomic mass units compared to the non-deuterated form. Key differences include:

Property This compound Non-Deuterated Clonixin
Molecular Weight 268.7 (clonixin-d6 component) ~262.7 (calculated)
Metabolic Stability Enhanced due to kinetic isotope effect Standard NSAID metabolism
Analytical Utility Used as an internal standard Active pharmaceutical ingredient

Deuterium incorporation slows metabolic degradation by CYP450 enzymes, a property leveraged in tracer studies to improve detection sensitivity .

Solvates and Salt Forms

Clonixin forms solvates and salts that influence its physicochemical properties. For example:

  • Clonixin Argininate : A salt form with arginine instead of lysine, altering solubility and bioavailability. Studies show argininate salts often exhibit improved water solubility compared to lysine salts .
  • Clonixin Solvates: identifies two clonixin solvates with distinct crystal structures, impacting dissolution rates and stability.

Comparison with Other Deuterated Pharmaceuticals

This compound shares functional parallels with deuterated drugs like Tianeptine-d6 HCl (CAS: RCLSTLT365), which incorporates deuterium to study pharmacokinetics. Key contrasts include:

Compound Deuterium Position Primary Use
This compound 4,5,6 positions on nicotinic acid NSAID metabolism studies
Tianeptine-d6 HCl 4,4,5,5,6,6 on heptanoic acid Antidepressant tracer studies

Both compounds utilize deuterium to prolong half-life but target distinct therapeutic pathways.

Research Findings and Data Gaps

  • Analytical Performance : this compound’s high isotopic purity (>98%) ensures minimal interference in mass spectrometry, critical for accurate drug quantification .
  • Metabolic Studies: While deuterium generally reduces metabolic clearance, specific data on this compound’s in vivo behavior remain sparse compared to non-deuterated clonixin .
  • Solubility and Stability : Clonixin solvates exhibit variable dissolution rates (e.g., faster release in hydrate forms), suggesting deuterated analogs like this compound may require similar characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.